

# physical and chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191

[Get Quote](#)

An In-Depth Technical Guide to **4-(1H-Pyrazol-4-yl)benzoic Acid**: Properties, Characterization, and Applications in Drug Discovery

## Abstract

**4-(1H-Pyrazol-4-yl)benzoic acid** (CAS No. 1017794-47-6) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals.<sup>[1]</sup> This guide provides a comprehensive overview of the known physical and chemical properties of **4-(1H-Pyrazol-4-yl)benzoic acid**, details standard protocols for its synthesis and characterization, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials.

## Introduction to a Privileged Scaffold

The intersection of a pyrazole heterocycle and a benzoic acid functional group gives **4-(1H-Pyrazol-4-yl)benzoic acid** its unique chemical character and utility. Pyrazole derivatives are known for a wide array of therapeutic properties, forming the core of drugs used in oncology, virology, and immunology.<sup>[1]</sup> The benzoic acid portion provides a handle for forming amides, esters, and other derivatives, while also influencing properties like solubility and protein-binding capabilities.

This technical guide serves as a resource for researchers and drug development professionals, offering synthesized data from various sources. It aims to explain the causality behind experimental choices and provide a foundational understanding of this compound's potential. We will delve into its structural attributes, physicochemical parameters, spectroscopic signature, and its demonstrated value as a precursor to potent biologically active molecules.[\[2\]](#) [\[3\]](#)

## Molecular Structure and Identification

The molecular architecture of **4-(1H-Pyrazol-4-yl)benzoic acid** consists of a parasubstituted benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key feature influencing its hydrogen bonding capabilities.

Caption: Chemical Structure of **4-(1H-Pyrazol-4-yl)benzoic acid**.

Table 1: Compound Identification

Identifier	Value	Reference(s)
CAS Number	<b>1017794-47-6</b>	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	188.18 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
PubChem CID	23005001	<a href="#">[6]</a>
IUPAC Name	4-(1H-Pyrazol-4-yl)benzoic acid	<a href="#">[4]</a>

| Common Synonyms| 4-(Pyrazol-4-yl)benzoic acid |[\[4\]](#) |

## Physicochemical Properties

The physical and chemical properties of this molecule are dictated by its three main components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole heterocycle.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes	Reference(s)
Appearance	White to pale-yellow or yellow-brown solid	Varies with purity	[4][7]
Boiling Point	471.5 ± 38.0 °C	Predicted	[7]
Density	1.355 ± 0.06 g/mL	Predicted	[7]
pKa	4.09 ± 0.10	Predicted (acidic proton of COOH)	[4]

| Storage | 2-8°C or Room Temperature | Store in a cool, dry place | [4][7] |

## Solubility Profile

While specific experimental solubility data for **4-(1H-Pyrazol-4-yl)benzoic acid** is not widely published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the pyrazole ring, capable of hydrogen bonding, may slightly enhance aqueous solubility compared to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be significantly more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid to form the highly polar carboxylate salt.

## Acidity and Basicity

The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be protonated under strongly acidic conditions.

## Spectroscopic and Analytical Characterization

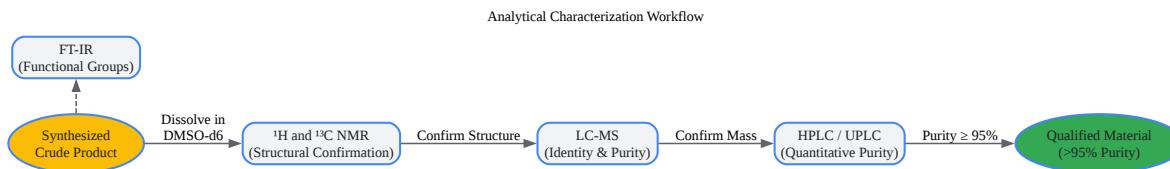
Definitive identification and purity assessment of **4-(1H-Pyrazol-4-yl)benzoic acid** relies on a combination of spectroscopic and chromatographic techniques.

## Expected Spectroscopic Features

- $^1\text{H}$  NMR: The spectrum should show distinct signals for the aromatic protons on the benzene ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm range, with the N-H proton being a very broad signal that may exchange with  $\text{D}_2\text{O}$ . The carboxylic acid proton will be a very broad singlet far downfield ( $>10$ -12 ppm), which also exchanges with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The spectrum will show a signal for the carboxyl carbon ( $\sim$ 167-172 ppm).<sup>[11]</sup> Aromatic and pyrazole carbons will appear in the  $\sim$ 110-150 ppm range.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300  $\text{cm}^{-1}$ ), the C=O stretch ( $\sim$ 1680-1710  $\text{cm}^{-1}$ ), C=C and C=N stretches in the aromatic and pyrazole rings ( $\sim$ 1450-1600  $\text{cm}^{-1}$ ), and N-H stretching ( $\sim$ 3100-3300  $\text{cm}^{-1}$ ).<sup>[12]</sup>
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}+\text{H}]^+$  would be expected at  $\text{m/z}$  189.06, corresponding to the formula  $\text{C}_{10}\text{H}_9\text{N}_2\text{O}_2^+$ .

## Standard Analytical Workflow

A robust quality control workflow is essential to validate the identity and purity of the compound before its use in sensitive applications like drug screening.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of the title compound.

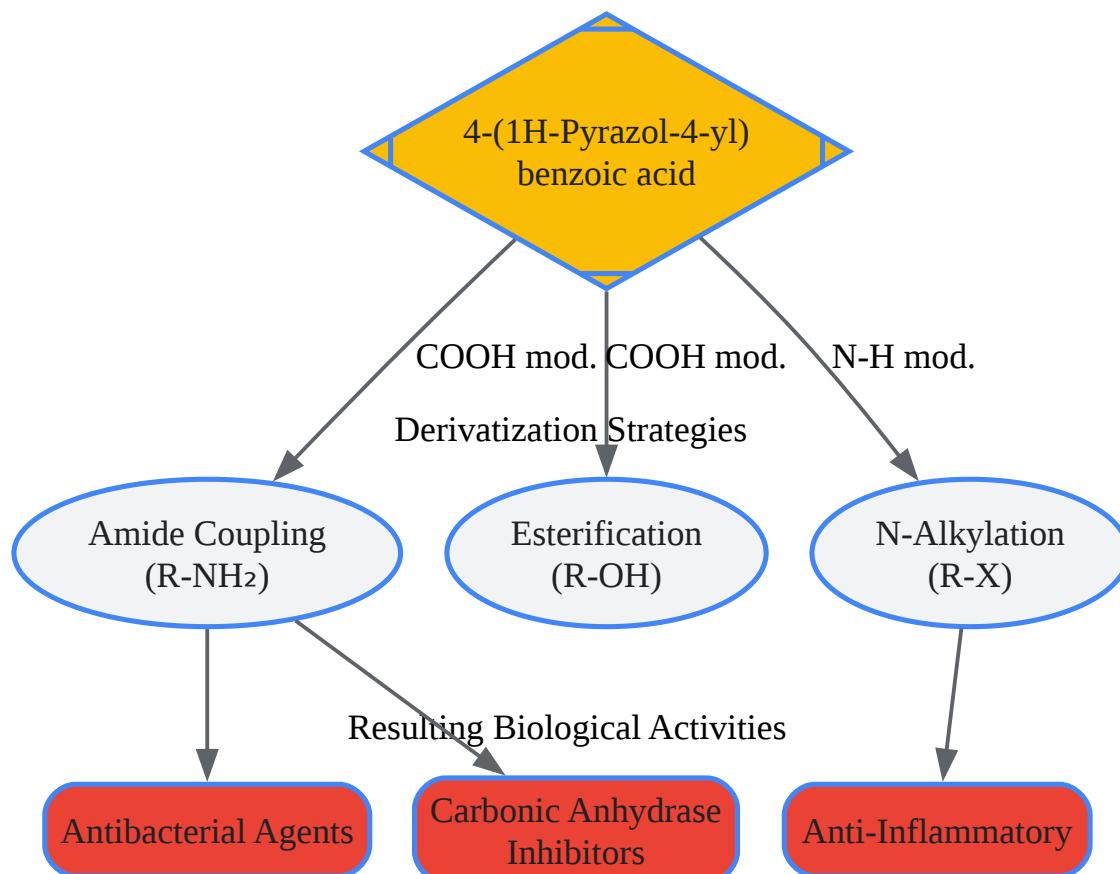
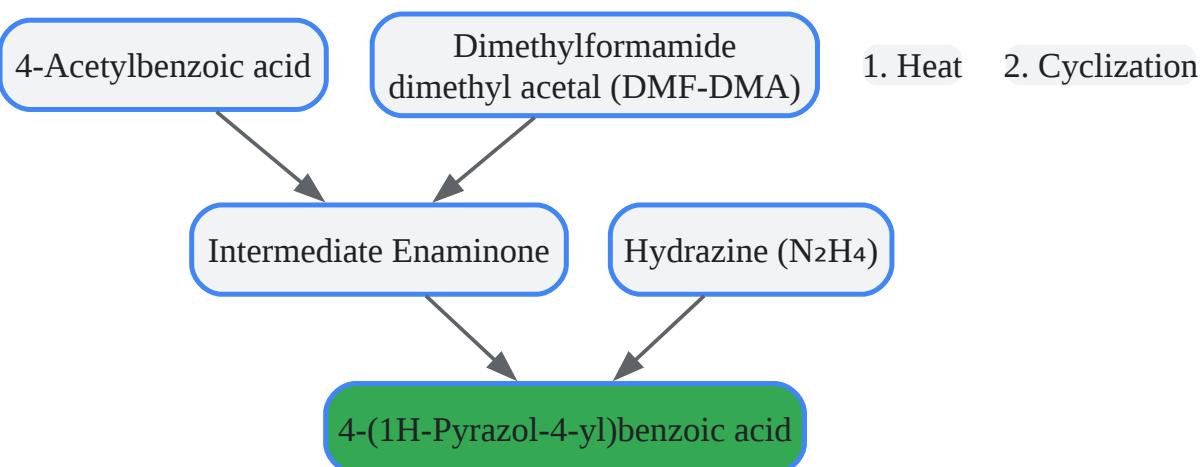
## Protocol 4.2.1: Characterization by LC-MS and NMR

- Sample Preparation:
  - For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is a suitable choice as it dissolves the compound well and its residual peak does not typically overlap with key analyte signals.
  - For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol mixture. Further dilute to ~10 µg/mL with the mobile phase for injection.
- NMR Spectroscopy:
  - Acquire a <sup>1</sup>H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.
  - Acquire a <sup>13</sup>C NMR spectrum.
  - Rationale: NMR is the gold standard for unambiguous structure elucidation. The combination of <sup>1</sup>H and <sup>13</sup>C data confirms the carbon-hydrogen framework and the presence of all functional groups.

- LC-MS Analysis:
  - Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the expected m/z of the  $[M+H]^+$  ion (189.06).
  - Rationale: This method separates the compound from impurities and confirms its molecular weight, providing a dual confirmation of identity and purity. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency.

## Synthesis and Reactivity

While several vendors supply this compound, understanding its synthesis is crucial for derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various established methods.[\[13\]](#)[\[14\]](#) A common approach involves the construction of the pyrazole ring from appropriate precursors.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 4-(1H-Pyrazol-4-yl)benzoic acid | C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(1H-PYRAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. global.oup.com [global.oup.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633191#physical-and-chemical-properties-of-4-1h-pyrazol-4-yl-benzoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)